molecular formula C23H26ClN3O2 B15133154 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide

2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B15133154
M. Wt: 411.9 g/mol
InChI Key: DYOFULISHNKEJG-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide is a synthetic molecule featuring a pyrazole core substituted with phenyl, methyl, and chlorophenoxy groups, linked via an ethyl-propanamide chain. The 4-chlorophenoxy moiety may enhance lipophilicity and membrane permeability, while the propanamide chain could facilitate hydrogen bonding with biological targets .

Properties

Molecular Formula

C23H26ClN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C23H26ClN3O2/c1-16-21(18-8-6-5-7-9-18)17(2)27(26-16)15-14-25-22(28)23(3,4)29-20-12-10-19(24)11-13-20/h5-13H,14-15H2,1-4H3,(H,25,28)

InChI Key

DYOFULISHNKEJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound belongs to a class of pyrazole-containing amides. Below is a comparative analysis with analogs from the provided evidence:

Table 1: Structural Comparison of Pyrazole/Amide Derivatives
Compound Name / ID Molecular Formula (Key Groups) Notable Features
Target Compound C₂₃H₂₆ClN₃O₂ Pyrazole (3,5-dimethyl-4-phenyl), chlorophenoxy, branched propanamide chain
1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid () C₁₁H₉ClN₂O₃ Pyrazole (unsubstituted), chlorophenoxy, carboxylic acid (no amide)
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide (, CAS 853311-43-0) C₁₉H₁₆ClNO₂ Furan (replaces pyrazole), chlorophenyl, linear propanamide
2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-N,N-dimethylethanamine () C₁₉H₂₂ClN₃O₂S Dihydropyrazole, sulfonyl group, dimethylaminoethyl chain (no amide)
N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-phenylamine () C₁₁H₁₃N₃ Pyrazole (1-methyl), phenylamine (no chlorophenoxy or amide)

Functional Group Impact on Properties

  • Pyrazole vs.
  • Chlorophenoxy vs. Chlorophenyl: The chlorophenoxy group in the target compound introduces an ether linkage, enhancing conformational flexibility compared to the rigid chlorophenyl group in furan derivatives ().
  • Amide Chain Variations : The branched propanamide in the target compound may offer steric hindrance, affecting binding specificity compared to linear analogs (e.g., CAS 853311-43-0) .

Hypothesized Bioactivity Differences

While specific bioactivity data for the target compound is absent in the evidence, structural analogs suggest:

  • Pyrazole-carboxylic acid derivatives () may act as enzyme inhibitors (e.g., cyclooxygenase) due to acidic proton donation.
  • Sulfonyl-dihydropyrazole derivatives () are often used as fluorescent brighteners or kinase inhibitors, leveraging sulfonyl group polarity for solubility .
  • The target compound’s combination of chlorophenoxy and amide groups may optimize both lipophilicity and target engagement, balancing bioavailability and potency.

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